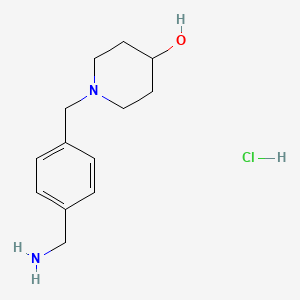

1-(4-Aminomethyl-benzyl)-piperidin-4-ol hydrochloride

Description

Properties

IUPAC Name |

1-[[4-(aminomethyl)phenyl]methyl]piperidin-4-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O.ClH/c14-9-11-1-3-12(4-2-11)10-15-7-5-13(16)6-8-15;/h1-4,13,16H,5-10,14H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWJMWVSVKKIPPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)CC2=CC=C(C=C2)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Key Intermediates

- 1-Benzyl-4-piperidone or 4-piperidone derivatives serve as common starting points for constructing the piperidine ring with the hydroxyl group.

- 4-(Aminomethyl)benzyl derivatives are used to introduce the aminomethyl-benzyl substituent.

Stepwise Synthetic Route

A representative synthetic route based on literature and patent disclosures includes:

| Step | Reaction Description | Conditions | Notes |

|---|---|---|---|

| 1 | Formation of 1-benzyl-4-piperidone intermediate | Starting from commercially available precursors or via cyclization methods | Provides the piperidine ring with a ketone at the 4-position |

| 2 | Reductive amination or nucleophilic substitution to attach the 4-(aminomethyl)benzyl group to the nitrogen of the piperidine ring | Use of amines under reductive conditions or nucleophilic substitution with benzyl halides | Ensures selective substitution on nitrogen |

| 3 | Reduction of the ketone to hydroxyl group at the 4-position of the piperidine ring | Typically catalytic hydrogenation or chemical reducing agents like sodium borohydride | Converts 4-piperidone to 4-piperidinol |

| 4 | Formation of hydrochloride salt | Treatment with hydrochloric acid in suitable solvent | Enhances solubility and stability |

Research Findings and Optimization

- Purification: Recrystallization and silica gel chromatography are standard to achieve high purity.

- Yield improvements: Optimization of reaction times, temperatures, and reagent stoichiometry has been shown to improve yields significantly.

- Environmental considerations: Some methods avoid hazardous solvents like dichloromethane and isopropanol, favoring greener processes.

- Stereochemistry: While this compound is achiral at the piperidine nitrogen, stereochemical control at the 4-position hydroxyl may be relevant for analogues, as seen in related piperidine syntheses.

Summary Table of Key Preparation Steps

| Preparation Step | Typical Reagents/Conditions | Purpose | Outcome/Notes |

|---|---|---|---|

| Starting material preparation | 1-Benzyl-4-piperidone or derivatives | Piperidine ring formation | Key intermediate |

| Aminomethylbenzyl substitution | 4-(Aminomethyl)benzyl halide or amine, reductive amination | Attach aminomethylbenzyl group to N | Formation of N-substituted piperidine |

| Ketone reduction | NaBH4, catalytic hydrogenation | Convert ketone to hydroxyl | 4-piperidinol derivative |

| Salt formation | HCl in ethanol or other solvents | Form hydrochloride salt | Improved solubility and stability |

| Purification | Recrystallization, chromatography | Remove impurities | High purity product |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The aminomethyl group (-CH2-NH2) acts as a nucleophile, enabling reactions with electrophilic reagents.

| Reaction Type | Reagents/Conditions | Product | Source |

|---|---|---|---|

| Alkylation | Benzyl halides, NaOH (aqueous) | N-alkylated derivatives | |

| Acylation | Acetyl chloride, pyridine | Amide formation at the aminomethyl group |

These reactions often proceed under mild alkaline conditions to deprotonate the amine, enhancing nucleophilicity. For example, treatment with benzyl bromide forms a disubstituted benzyl derivative.

Oxidation and Reduction Reactions

The hydroxyl group at the 4-position and the amine group participate in redox reactions.

| Reaction Type | Reagents/Conditions | Outcome | Source |

|---|---|---|---|

| Oxidation of -OH | KMnO4 (acidic) | Ketone formation via dehydrogenation | |

| Reduction of C-N bonds | LiAlH4 (anhydrous ether) | Saturated piperidine derivatives |

Acidic potassium permanganate oxidizes the hydroxyl group to a ketone, while lithium aluminum hydride reduces imine intermediates during synthetic modifications .

Cyclization and Annulation Reactions

The compound’s structure allows participation in piperidine ring expansion or functionalization. Recent studies highlight iridium-catalyzed [5 + 1] annulations using hydrogen-borrowing mechanisms (Scheme 41 in ). These reactions form complex polycyclic structures via sequential oxidation and amination steps, though direct experimental data on this specific compound remains limited.

Salt Formation and Acid-Base Reactions

As a hydrochloride salt, it reacts with strong bases (e.g., NaOH) to regenerate the free base form:

This property is critical for purification and solubility modulation.

Aromatic Electrophilic Substitution

The benzyl group undergoes electrophilic substitution under controlled conditions:

| Reaction Type | Reagents/Conditions | Position Selectivity | Source |

|---|---|---|---|

| Nitration | HNO3/H2SO4, 50°C | Para to benzyl group | |

| Sulfonation | H2SO4, SO3 | Meta dominance |

Steric hindrance from the piperidine ring directs substituents to the para position relative to the benzyl group.

Complexation with Metal Ions

The amine and hydroxyl groups facilitate coordination with transition metals (e.g., Cu²⁺, Fe³⁺), forming chelates. These complexes are studied for catalytic and antimicrobial applications, though detailed spectroscopic data remains unpublished.

Scientific Research Applications

Based on the search results, here's what is known about the applications of compounds related to "1-(4-Aminomethyl-benzyl)-piperidin-4-ol hydrochloride":

Scientific Research Applications

- ** জেনারেল Information:** "this compound" is related to indazole derivatives, which are known to inhibit, regulate, and modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk.

- Mode of Action: Indazole derivatives can inhibit kinases, affecting cell cycle and volume regulation.

- Biochemical Pathways: These compounds may affect pathways related to cell cycle regulation and volume control due to their potential interaction with kinases.

- Potential Effects: Indazole derivatives may have potential effects on cell cycle regulation and volume control.

Derivatives and Applications

- Pyrrolo[1,2-a]quinoxaline Derivatives: Ethyl 4-[4-(4-substituted piperidin-1-yl)]benzylpyrrolo[1,2-a]quinoxalinecarboxylate derivatives were designed, synthesized, and evaluated against five different leukemia cell lines . These cell lines include Jurkat and U266 (lymphoid cell lines) and K562, U937, and HL60 (myeloid cell lines), as well as normal human peripheral blood mononuclear cells (PBMCs) .

- Antiproliferative Activity: Pyrrolo[1,2-a]quinoxaline derivatives showed cytotoxic potential against all tested leukemia cell lines . Pyrroloquinoxalines 1 a and 1 m,n show high activity against leukemia and low activity against normal hematopoietic cells .

Other related information

- Metabolic Pathways: This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may retain or alter the biological activity of the parent compound.

- Subcellular Localization: This compound has been shown to localize to the cytoplasm and nucleus, where it can interact with target biomolecules.

Mechanism of Action

The mechanism of action of 1-(4-Aminomethyl-benzyl)-piperidin-4-ol hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target proteins, influencing their activity. The piperidine ring and hydroxyl group contribute to the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The compound’s analogs differ primarily in substituents on the benzyl group or piperidine ring, leading to distinct physicochemical and pharmacological profiles:

1-(4-Chloro-benzyl)-piperidin-4-ylamine Hydrochloride (CAS: 1158497-67-6)

- Molecular Formula : C₁₂H₁₆Cl₂N₂

- Key Substituents : Chloro group at the benzyl para position.

- Comparison: The electron-withdrawing chlorine atom reduces basicity and increases hydrophobicity compared to the aminomethyl group in the target compound. This may lower solubility but enhance membrane permeability .

1-(4-Methylbenzyl)piperidin-4-ol (CAS: 118327-04-1)

- Molecular Formula: C₁₃H₁₉NO

- Key Substituents : Methyl group at the benzyl para position.

- Lacks the amine group, limiting interactions with polar targets .

1-(2-Hydroxy-3-(naphthalen-2-yloxy)propyl)-4-(quinolin-3-yl)piperidin-4-ol

- Key Substituents: Naphthalenyloxy and quinolinyl groups.

- Pharmacological Activity : Acts as a selective 5-HT₁F receptor antagonist (Ki = 11–47 nM). The bulky aromatic substituents confer high receptor affinity and selectivity, unlike the target compound’s simpler benzyl-amine group .

N-(4-Chlorobenzyl)-N-methylpiperidin-4-amine Hydrochloride (CAS: 1261233-16-2)

- Molecular Formula : C₁₃H₁₈Cl₂N₂

- Key Substituents : Chlorobenzyl and methylamine groups.

Physicochemical and Pharmacological Profiles

Research Findings and Implications

- Receptor Selectivity: The 5-HT₁F antagonist () demonstrates that bulky aromatic groups (e.g., quinolinyl) enhance receptor specificity, whereas simpler substituents like methyl or chloro may result in broader off-target effects .

- Synthetic Applications : Derivatives like 4-(4-chlorophenyl)-1-(4-phenyl-4-m-tolylbutyl)piperidin-4-ol () highlight the role of complex substituents in tuning pharmacokinetic properties, such as metabolic stability .

Biological Activity

1-(4-Aminomethyl-benzyl)-piperidin-4-ol hydrochloride is a compound that has garnered attention for its diverse biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of the Compound

This compound is a piperidine derivative that exhibits various pharmacological properties. Its structural features suggest potential interactions with neurotransmitter systems and inflammatory pathways, making it a candidate for therapeutic applications.

Target Interactions:

- The compound is known to interact with neurotransmitter receptors, particularly those involved in the cholinergic system. It may inhibit acetylcholinesterase (AChE), leading to increased levels of acetylcholine, which can enhance cognitive function and have neuroprotective effects .

- Additionally, it may modulate inflammatory responses through inhibition of pro-inflammatory cytokines such as TNF-α and IL-1β, indicating potential anti-inflammatory properties.

Biochemical Pathways:

- The compound's activity involves several biochemical pathways, including those related to inflammation and cell signaling. It has been shown to influence gene expression related to apoptosis and cellular metabolism .

Antinflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory activity. In vitro studies have demonstrated its ability to reduce the production of inflammatory mediators in various cell lines.

| Study | Model | Findings |

|---|---|---|

| Human monocytes | Inhibition of TNF-α production by 50% at 10 µM | |

| Mouse model | Reduced paw edema in a carrageenan-induced inflammation model |

Neuroprotective Properties

The compound has been investigated for its neuroprotective effects, particularly in models of neurodegeneration. It appears to protect neuronal cells from oxidative stress and apoptosis.

| Study | Model | Findings |

|---|---|---|

| PC12 cells | Increased cell viability by 30% under oxidative stress conditions | |

| Rat model | Improved cognitive function in memory tests following administration |

Case Studies

Case Study 1: Neuroprotection in Chemotherapy-Induced Neuropathy

A study investigated the effects of this compound on paclitaxel-induced neuropathy in mice. The compound was administered prior to chemotherapy, resulting in a significant reduction in mechanical allodynia and thermal hyperalgesia compared to control groups .

Case Study 2: Anti-inflammatory Activity in Arthritis Models

In a model of rheumatoid arthritis, treatment with the compound led to reduced joint swelling and inflammation markers. Histological analysis showed decreased infiltration of inflammatory cells in treated animals .

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Preliminary studies suggest:

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(4-Aminomethyl-benzyl)-piperidin-4-ol hydrochloride, and how can purity be optimized?

- Methodology : Synthesis typically involves nucleophilic substitution or reductive amination. For example, reacting 4-aminomethyl-benzyl chloride with piperidin-4-ol under basic conditions (e.g., K₂CO₃ in DMF), followed by HCl treatment to form the hydrochloride salt . Purity optimization includes column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and recrystallization from ethanol/water mixtures. Analytical validation via HPLC (C18 column, UV detection at 254 nm) and NMR (¹H/¹³C) ensures >95% purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- NMR : ¹H NMR (D₂O or DMSO-d₆) identifies proton environments (e.g., benzyl CH₂ at δ 3.8–4.2 ppm, piperidine protons at δ 1.5–3.0 ppm).

- Mass Spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]+ peak at m/z ~267) .

- FT-IR : Detects functional groups (e.g., N-H stretch at ~3300 cm⁻¹, C-O in piperidin-4-ol at ~1050 cm⁻¹) .

Q. What safety precautions are essential when handling this compound?

- Methodology : Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid inhalation/contact; in case of exposure, rinse eyes/skin with water for 15 minutes. Store in airtight containers at 2–8°C, away from moisture and oxidizing agents .

Advanced Research Questions

Q. How can researchers design experiments to evaluate this compound's interaction with biological targets (e.g., receptors or enzymes)?

- Methodology :

- Receptor Binding Assays : Radioligand competition (e.g., using ³H-labeled antagonists) to determine IC₅₀ values. Example: Screen against GPCRs (e.g., serotonin or dopamine receptors) .

- Enzyme Inhibition : Measure inhibition of SSAO (semicarbazide-sensitive amine oxidase) via spectrophotometric detection of H₂O₂ production .

- Cell-Based Assays : Use HEK293 cells transfected with target receptors to monitor cAMP or calcium flux .

Q. How should contradictory data on biological activity between studies be resolved?

- Methodology :

- Reproducibility Checks : Replicate assays under identical conditions (pH 7.4 buffer, 37°C) and validate compound stability.

- Orthogonal Assays : Compare radioligand binding (e.g., ³H-spiperone for dopamine D2 receptors) with functional assays (e.g., β-arrestin recruitment) .

- Purity Verification : Re-analyze batches via LC-MS to rule out impurities (>99% purity required for conclusive results) .

Q. What strategies are effective for synthesizing derivatives to explore structure-activity relationships (SAR)?

- Methodology :

- Mannich Reactions : Introduce substituents to the piperidine ring (e.g., alkylation at the 4-position using formaldehyde and secondary amines) .

- Coupling Reactions : Modify the benzyl group via Suzuki-Miyaura cross-coupling (e.g., introduce halogens or electron-withdrawing groups) .

- In Silico Modeling : Use docking studies (AutoDock Vina) to prioritize derivatives with predicted high affinity for target receptors .

Q. How do environmental factors (pH, temperature) affect the compound's stability in aqueous solutions?

- Methodology :

- Accelerated Stability Testing : Incubate solutions at pH 3–9 (buffered) and 25–60°C. Monitor degradation via HPLC at 0, 7, 14, and 30 days.

- Kinetic Analysis : Calculate degradation rate constants (k) using first-order models. Example: Hydrolysis of the piperidin-4-ol group is minimized at pH 6–7 .

Q. What advanced techniques validate the compound's pharmacokinetic properties in preclinical models?

- Methodology :

- Plasma Protein Binding : Equilibrium dialysis (rat/human plasma) to measure unbound fraction .

- Metabolic Stability : Incubate with liver microsomes (CYP450 enzymes), quantify parent compound via LC-MS/MS .

- Blood-Brain Barrier Penetration : In situ perfusion in rodents or MDCK-MDR1 cell monolayers .

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.